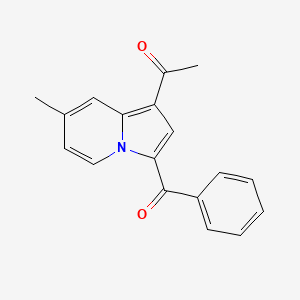

1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone

Description

1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Properties

CAS No. |

51386-42-6 |

|---|---|

Molecular Formula |

C18H15NO2 |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

1-(3-benzoyl-7-methylindolizin-1-yl)ethanone |

InChI |

InChI=1S/C18H15NO2/c1-12-8-9-19-16(10-12)15(13(2)20)11-17(19)18(21)14-6-4-3-5-7-14/h3-11H,1-2H3 |

InChI Key |

XCRXYVNXLRNTHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N2C=C1)C(=O)C3=CC=CC=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indole derivative, the compound can be synthesized through a series of reactions involving acylation, cyclization, and methylation steps. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Studies have shown that indolizine derivatives exhibit significant anticancer properties. For instance, 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone has been synthesized and tested against various cancer cell lines. In vitro assays indicated that this compound effectively inhibits the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research demonstrated that 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showcasing its potential as a lead compound in the development of new antibiotics.

Organic Synthesis

Synthetic Methodologies

1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone serves as an essential intermediate in the synthesis of more complex indolizine derivatives. Its reactivity allows for further functionalization through electrophilic substitution reactions. For example, researchers have successfully utilized this compound in the synthesis of novel indolizine-based ligands for metal complexes, which are valuable in catalysis.

Case Study: Synthesis of Indolizine Derivatives

A study focused on the synthesis of various indolizine derivatives from 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone involved reactions with different electrophiles under controlled conditions. The resulting derivatives were characterized using NMR and mass spectrometry, confirming their structures. This methodology highlights the versatility of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone as a building block in organic synthesis.

Materials Science

Photophysical Properties

The photophysical properties of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone have been investigated for potential applications in organic light-emitting diodes (OLEDs). Studies indicate that this compound exhibits favorable fluorescence characteristics, making it suitable for incorporation into OLED materials. The efficiency of light emission was measured under varying conditions, demonstrating its potential for use in optoelectronic devices.

Case Study: OLED Development

In a recent project, researchers developed OLEDs using 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone as an emissive layer. The devices showed promising performance metrics, including high brightness and efficiency. This application underscores the importance of indolizine derivatives in advancing material science technologies.

Mechanism of Action

The mechanism of action of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth and development studies.

Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates: Compounds with similar core structures, evaluated for their COX-2 inhibitory activity.

Uniqueness

1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is unique due to its specific substitution pattern on the indolizine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.

Biological Activity

1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone typically involves multi-step organic reactions that incorporate indolizine derivatives. The structural framework includes a benzoyl group attached to the indolizine core, which enhances its biological properties. The presence of the methyl group at position 7 is crucial for its activity, as modifications in this area can significantly alter the compound's efficacy.

Anticancer Activity

Research indicates that indolizine derivatives, including 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a related study reported moderate antitumor growth inhibitory activity against the UO-31 renal cancer cell line with a derivative showing an IC50 value of 52.50 µM . The mechanism appears to involve inhibition of farnesyltransferase, an enzyme implicated in cancer cell proliferation.

Antimicrobial Properties

Indolizine derivatives are also recognized for their antimicrobial activities. Compounds within this class have demonstrated effectiveness against various bacterial and fungal strains. The structural features contributing to this activity include the electron-rich nature of the indolizine ring system, which may facilitate interactions with microbial targets .

Antioxidant Activity

The antioxidant potential of 1-(3-Benzoyl-7-methylindolizin-1-YL)ethanone has been evaluated through various assays. Compounds exhibiting strong radical scavenging activity contribute to cellular protection against oxidative stress, which is a significant factor in many diseases . For example, related indolizine compounds have shown IC50 values indicating potent antioxidant capabilities.

Case Studies and Research Findings

Several studies have explored the biological activities of indolizine derivatives through case studies that highlight their therapeutic potential:

- Case Study on Antitumor Activity : A study focusing on a series of indolizine derivatives revealed that structural modifications could enhance their anticancer efficacy. The most active derivative showed significant inhibition against multiple cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .

- Case Study on Antimicrobial Efficacy : Another research effort examined the antimicrobial properties of various indolizine compounds. The findings indicated that specific substitutions on the indolizine ring could lead to enhanced antimicrobial effects against resistant strains .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.